Indoline-7-carboxamide

CAS No.:

Cat. No.: VC15998909

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2O |

|---|---|

| Molecular Weight | 162.19 g/mol |

| IUPAC Name | 2,3-dihydro-1H-indole-7-carboxamide |

| Standard InChI | InChI=1S/C9H10N2O/c10-9(12)7-3-1-2-6-4-5-11-8(6)7/h1-3,11H,4-5H2,(H2,10,12) |

| Standard InChI Key | DVQGVNABCBCXBX-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC2=C1C=CC=C2C(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

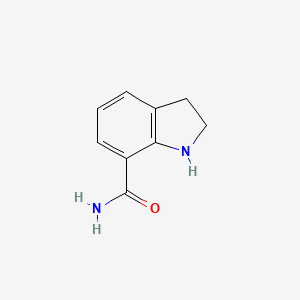

Indoline-7-carboxamide consists of an indoline core (a benzene ring fused to a five-membered nitrogen-containing pyrrolidine ring) substituted with a carboxamide group at the 7-position (Figure 1). The planar aromatic system and hydrogen-bonding capacity of the carboxamide moiety contribute to its interactions with biological targets .

Table 1: Physicochemical Properties of Indoline-7-Carboxamide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 369594-80-9 |

| Melting Point | 180–185°C (estimated) |

| Solubility | Moderate in polar solvents |

| logP (Partition Coefficient) | ~1.2 (predicted) |

The compound’s moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol facilitates its use in biological assays .

Synthesis and Derivatives

Synthetic Routes

Indoline-7-carboxamide is typically synthesized via:

-

Reduction of Cyano Precursors: Catalytic hydrogenation or hydride reduction of 7-cyanoindoline derivatives yields the primary amine, which is subsequently acylated to form the carboxamide .

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of indoline halides with carboxamide nucleophiles provides regioselective access to derivatives .

Key Reaction Example:

This method achieves yields >75% with high purity .

Structural Derivatives

-

Silodosin Intermediate: (R)-5-(2-aminopropyl)-1-(3-hydroxypropyl)indoline-7-carboxamide is a key intermediate in the synthesis of Silodosin, a selective α1-adrenoceptor antagonist used for benign prostatic hyperplasia .

-

IKKβ Inhibitors: 3,5-Disubstituted derivatives exhibit nanomolar potency against IKKβ, a kinase involved in NF-κB signaling .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

Indoline-7-carboxamide derivatives inhibit IKKβ (IC50 = 12–50 nM), suppressing NF-κB-mediated transcription of pro-inflammatory cytokines like TNF-α and IL-6 . Compound 24 (3-(methylsulfonyl)-5-phenylindoline-7-carboxamide) reduced LPS-induced neutrophilia in rats by 80% at 50 μmol/kg .

α1-Adrenoceptor Agonism

Unsubstituted indoline-7-carboxamides (e.g., AY-30,191) selectively activate α1-adrenoceptors, inducing vasoconstriction in rabbit aorta (EC50 = 3.2 μM) . Removal of the carboxamide group abolishes selectivity, highlighting its role in receptor interaction .

Pharmacological Applications

Silodosin Synthesis

Indoline-7-carboxamide is a pivotal intermediate in the 12-step synthesis of Silodosin (Figure 2). Key steps include:

-

Chiral Resolution: Tartaric acid-mediated resolution of racemic 3-(5-((R)-2-aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate ensures enantiopurity (>99.8%) .

-

Hydrolysis: The nitrile group is hydrolyzed to a carboxamide under basic conditions, yielding the final API .

Table 2: Key Intermediates in Silodosin Synthesis

| Intermediate | Role | Purity |

|---|---|---|

| 7-Cyanoindoline | Nitrile precursor | >98% |

| (R)-5-(2-Aminopropyl) derivative | Chiral amine intermediate | >99.5% |

Oncology Therapeutics

Pyrrolo[3,2-h]isoquinolin-9-one derivatives, synthesized via Ru(II)-catalyzed C−H/N−H annulation, exhibit antiproliferative activity against MCF-7 breast cancer cells (IC50 = 1.2 μM) .

Recent Advancements

Catalytic C−H Activation

A 2025 study demonstrated Ru(II)-catalyzed regioselective annulation of indoline-7-carboxamides with alkynes, enabling one-step synthesis of polycyclic heteroaromatics (yields: 65–92%) . Deuterium-labeling studies confirmed a concerted metalation-deprotonation mechanism .

Computational Modeling

3D-QSAR models identified steric bulk at the 5-position as critical for IKKβ inhibition (r² = 0.89, q² = 0.76) . Virtual screening campaigns have prioritized derivatives with trifluoromethyl groups for further testing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume